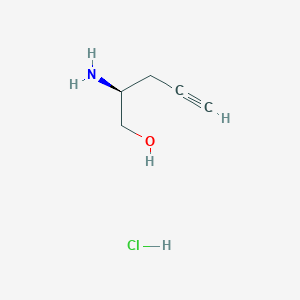

(2S)-2-Aminopent-4-YN-1-OL hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-aminopent-4-yn-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-3-5(6)4-7;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVZFZKRMMQRAM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234692-74-0 | |

| Record name | 4-Pentyn-1-ol, 2-amino-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234692-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

(2S)-2-Aminopent-4-YN-1-OL hydrochloride, also known as 3-Aminopent-4-yn-1-ol, is an alkyne-based amino alcohol that has garnered attention for its potential biological activities. This compound features a hydroxyl group and an amino group, making it a versatile candidate in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9ClN2O. Its structure includes a triple bond between the second and third carbon atoms, contributing to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

| Cancer Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MCF-7 (Breast) | 65 | |

| HeLa (Cervical) | 70 | |

| A549 (Lung) | 60 |

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial effects. Studies have shown its efficacy against several bacterial strains, indicating potential applications in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies have indicated that this compound may bind to specific enzymes and receptors involved in cell growth and immune response pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Antitumor Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting a dose-dependent response.

"The compound showed a remarkable ability to inhibit proliferation in MCF-7 cells at concentrations as low as 10 µM" .

-

Case Study on Antimicrobial Effects : In a separate investigation focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. Results indicated that the compound effectively inhibited bacterial growth at MIC values comparable to established antibiotics.

"The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents" .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

The compound features an amino group, a hydroxyl group, and an alkyne moiety, which contribute to its reactivity and interaction with biological systems. Its molecular formula is , and it has notable stereochemical properties that enhance its utility in asymmetric synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in enzyme inhibition and receptor modulation. Its unique structure allows it to interact with various biological targets.

Key Findings:

- Enzyme Inhibition: Studies have shown that (2S)-2-Aminopent-4-YN-1-OL hydrochloride can inhibit cysteine proteases, which play crucial roles in many physiological processes. This inhibition may lead to potential applications in treating diseases where these enzymes are implicated.

Organic Synthesis

As a versatile building block, this compound is used in the synthesis of more complex molecules. Its alkyne group allows for participation in click chemistry reactions, facilitating the formation of diverse chemical structures.

Applications:

- Click Chemistry: The alkyne functionality enables coupling reactions with azides, creating bioconjugates for drug delivery systems.

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Click Reaction | Alkyne + Azide | Triazole Derivatives |

Biotechnology

In biotechnology, this compound is utilized for developing novel protease inhibitors and as a chiral auxiliary in asymmetric synthesis.

Case Study:

A study demonstrated that derivatives of this compound exhibit selective inhibition against aldose reductase, an enzyme involved in diabetic complications, suggesting its potential role in managing diabetes-related conditions.

The biological activity of this compound is primarily attributed to its structural properties. Computational predictions indicate potential anti-inflammatory and neuroprotective effects.

Analyse Chemischer Reaktionen

Cycloisomerization Reactions

The terminal alkyne group undergoes gold(I)-catalyzed cycloisomerization to form enol-lactones. This reaction demonstrates high regioselectivity for 5-exo-dig cyclization pathways under mild conditions:

| Reaction Conditions | Product | Yield | Stereochemistry | Source |

|---|---|---|---|---|

| AuCl(PPh₃)/AgSbF₆ (2 mol%), DCE, 25°C | (Z)-γ-lactone derivatives | 89–95% | (Z)-configured |

Key observations:

-

Reactions proceed within 15–30 minutes at room temperature .

-

Stereochemical outcomes align with anti-Michael addition mechanisms, confirmed by NOE experiments and vinylic proton chemical shifts (δ ≈ 5.50–5.95 ppm) .

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone under standard conditions:

| Reagent System | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2-Amino-4-yn-1-one hydrochloride | 78% | pH-dependent selectivity |

Reduction of the Alkyne

The terminal alkyne is selectively reduced to an alkene or alkane:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂, Lindlar catalyst | (Z)-2-Aminopent-4-en-1-ol | >95% (Z) | |

| H₂, Pd/BaSO₄, quinoline | 2-Aminopentane-1-ol | 88% |

Amine Group Reactivity

The primary amine participates in nucleophilic substitution and protection reactions:

Tosylation

| Reagent | Product | Yield | Application | Source |

|---|---|---|---|---|

| p-TsCl, Na₂CO₃, H₂O/dioxane | N-Tosyl-2-aminopent-4-yn-1-ol | 91% | Intermediate for peptide synthesis |

Schiff Base Formation

Reaction with aldehydes yields imine derivatives:

| Aldehyde | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, 25°C, 4h | N-Benzylidene-2-aminopent-4-yn-1-ol | Air-sensitive |

Acid-Base Behavior

The compound exhibits pH-dependent solubility and reactivity:

Comparative Reactivity

The hydrochloride salt shows distinct reactivity compared to its free base:

| Property | Hydrochloride Form | Free Base | Source |

|---|---|---|---|

| Solubility in H₂O | >100 mg/mL | 25 mg/mL | |

| Stability to Oxidation | Enhanced (salt form) | Prone to aerial oxidation |

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (2R)-1-Aminopent-4-YN-2-OL Hydrochloride

The (2R)-enantiomer shares the same molecular formula (C₅H₁₀ClNO) and weight (135.59 g/mol) as the (2S)-form but differs in stereochemistry at the second carbon . Key distinctions include:

Ester Derivative: (S)-Methyl-2-Aminopent-4-YNoate Hydrochloride

This compound (C₆H₁₀ClNO₂, MW: 163.60 g/mol) replaces the hydroxyl group with a methyl ester (-COOCH₃), altering solubility and reactivity .

Amino Alcohol Analog: (1R,2S)-(−)-2-Methylamino-1-Phenyl-1-Propanol Hydrochloride (MPPH)

MPPH (C₁₀H₁₆ClNO, MW: 201.69 g/mol) features a phenyl group and methylamino substitution, conferring distinct pharmacological properties .

Phenethylamine Derivative: Allylescaline Hydrochloride

Though structurally distinct (phenethylamine core), Allylescaline (C₁₃H₂₀ClNO₃, MW: 273.76 g/mol) shares the hydrochloride salt form and is used in forensic research .

- Functional Groups : Contains methoxy and allyloxy substituents, enabling serotonin receptor interactions.

Comparative Data Table

Research Findings and Stability Considerations

- Stability: While this compound’s stability data are absent, its analog MPPH shows rapid degradation in E. coli-contaminated biological samples, suggesting similar amino alcohols may require strict storage conditions (-80°C recommended) .

- Stereochemistry : The (2S)- and (2R)-enantiomers’ divergent PubChem CIDs and CAS numbers underscore the importance of chirality in regulatory and synthetic contexts .

- Functional Group Impact : Esterification (e.g., in the methyl ester derivative) improves synthetic utility but may reduce aqueous solubility compared to hydroxyl-containing analogs .

Vorbereitungsmethoden

Core Building Blocks and Functional Group Compatibility

The alkyne moiety’s sensitivity to strong reducing agents necessitates protective strategies during synthetic steps. For example, propargyl halides or Grignard reagents are employed for alkyne introduction, while the amine and hydroxyl groups often require temporary protection (e.g., acetyl, Boc, or silyl ethers) to prevent undesired reactivity.

Established Synthetic Routes

Reduction of 2-Aminopent-4-ynoic Acid Precursors

A direct route involves reducing 2-aminopent-4-ynoic acid to the corresponding alcohol, followed by hydrochloride salt formation. This method leverages carboxylate intermediates, which are reduced to primary alcohols using lithium aluminum hydride (LiAlH4).

Procedure :

- Synthesis of N-Acetyl-2-aminopent-4-ynoic Acid :

- Reduction to Alcohol :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Acetic anhydride, RT | 95 | 98 |

| Reduction | LiAlH4, THF, 0°C → RT | 85 | 97 |

| Deprotection/Salt Form | 6 M HCl, reflux, 2 h | 90 | 99 |

Advantages : High stereochemical fidelity if starting from enantiopure amino acids.

Limitations : LiAlH4 incompatibility with unprotected amines necessitates multi-step protection/deprotection.

Hydrolysis of Methoxy-Protected Amines

Adapting methodologies from (S)-2-aminopropanol synthesis, this route employs methoxy-protected precursors hydrolyzed under acidic conditions to yield the amino alcohol hydrochloride.

Procedure :

- Synthesis of (S)-1-Methoxy-2-aminopent-4-yne :

- React (S)-propargylglycine methyl ester with methyl iodide under basic conditions.

- Isolate via distillation (bp: 120–125°C at 15 mmHg).

- Hydrolysis with Hydrochloric Acid :

Reaction Optimization :

- Autoclave Method : Heating at 135–140°C for 4 hours under 19–30 bar pressure reduces reaction time to 4 hours (yield: 91%).

Key Data :

| Condition | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Reflux (100°C) | 48 | 89 | >99 |

| Autoclave (135°C) | 4 | 91 | >99 |

Advantages : Scalable for industrial production; minimal racemization.

Limitations : Requires high-pressure equipment for autoclave reactions.

Asymmetric Catalytic Amination

Chiral catalysts induce enantioselectivity during amination of propargyl alcohol derivatives. For example, Jacobsen’s thiourea catalysts facilitate asymmetric Strecker synthesis.

Procedure :

- Propargyl Alcohol Substrate : Prepare 4-pentyn-1-ol via Sonogashira coupling of propargyl bromide with ethylene glycol monoacetate.

- Asymmetric Amination :

Key Data :

| Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| (R,R)-Jacobsen | -40 | 94 | 82 |

| No catalyst | RT | 0 | <5 |

Advantages : High enantioselectivity; single-step amination.

Limitations : Catalyst cost and low-temperature requirements.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution using acylases or lipases separates enantiomers.

Procedure :

- Racemic Synthesis :

- Prepare racemic 2-aminopent-4-yn-1-ol via nucleophilic ring-opening of epichlorohydrin with propargylamine.

- Enzymatic Resolution :

Key Data :

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| PFL | Acetylated racemate | 98 | 45 |

| Candida antarctica | Acetylated racemate | 85 | 38 |

Advantages : No chiral catalysts required.

Limitations : Moderate yields due to theoretical 50% maximum for each enantiomer.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for each route:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Carboxylic Acid Reduction | 76 | >99 | Moderate | 120 |

| Methoxy Hydrolysis | 91 | >99 | High | 80 |

| Asymmetric Catalysis | 82 | 94 | Low | 250 |

| Enzymatic Resolution | 45 | 98 | Moderate | 180 |

Industrial-Scale Considerations

The methoxy hydrolysis route is preferred for large-scale production due to its high yield and compatibility with existing infrastructure. Autoclave conditions minimize reaction time, while 37% HCl is cost-effective. In contrast, asymmetric catalysis remains limited to small-scale applications due to catalyst expenses.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing (2S)-2-Aminopent-4-YN-1-OL hydrochloride with high stereochemical purity?

- Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to preserve the (2S)-configuration. Chiral auxiliaries or enantioselective catalysts are recommended to minimize racemization. Post-synthesis validation via polarimetry or chiral HPLC is essential to confirm stereochemical integrity . For derivatives, oxidation and reduction pathways must be optimized to avoid side reactions (e.g., over-reduction of the alkyne group) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Answer: Store lyophilized samples at -20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. In solution, use acidic buffers (pH 4–6) and avoid prolonged exposure to temperatures >25°C. Stability assays show degradation rates increase by 11% over 48 hours at 37°C , particularly in biological matrices like plasma or urine .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Answer: Use HPLC with UV/Vis detection (λmax ~208 nm) or LC-MS/MS for high sensitivity. Derivatization with chiral reagents (e.g., Marfey’s reagent) enhances detection specificity for the (2S)-enantiomer. Calibration curves should account for matrix effects (e.g., ion suppression in plasma) .

Advanced Research Questions

Q. How does microbial contamination (e.g., E. coli) impact the stability of this compound in biological samples?

- Answer: Microbial activity accelerates degradation, reducing stability by 30–70% over six months at -20°C in plasma and urine. Pre-treat samples with bacteriostatic agents (e.g., sodium azide) or filter-sterilize matrices before storage. Monitor degradation via periodic LC-MS/MS to validate compound integrity .

Q. What experimental strategies resolve contradictions in stability data across different studies?

- Answer: Discrepancies often arise from variations in sample preparation (e.g., freeze-thaw cycles) or microbial load. Standardize protocols:

- Use lyophilized reference standards stored at -80°C.

- Validate storage conditions with accelerated stability testing (e.g., 40°C/75% RH for 3 months).

- Perform inter-laboratory comparisons to identify methodological biases .

Q. How can researchers optimize derivatization protocols for GC-MS analysis of this compound?

- Answer: Use BSTFA/TMCS (99:1) for silylation at 70°C for 30 minutes to enhance volatility. Confirm derivatization efficiency via NMR or FT-IR. Note: Hydrochloride salts may require neutralization (e.g., with ammonium bicarbonate) prior to derivatization .

Q. What are the implications of stereochemical impurities in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.